molecular formula C14H13ClN4O2S B2911536 1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate CAS No. 477859-38-4

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B2911536
CAS No.: 477859-38-4
M. Wt: 336.79
InChI Key: WZEXJASVGJIFHC-UHFFFAOYSA-N
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Description

1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate is a synthetic heterocyclic compound designed for advanced research applications, particularly in the fields of antimicrobial and immunology studies. This carbamate derivative features a fused [1,3]thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized in scientific literature for its significant biological potential. Researchers are increasingly investigating this class of compounds as a tool against the widespread presence of microorganisms resistant to existing drugs . The molecular framework of this compound is of keen interest because it combines 1,3-thiazole and 1,2,4-triazole pharmacophores within a single, condensed heterocyclic system. These fragments are actively studied as potential bactericidal and fungicidal agents . Related compounds within this structural class have demonstrated promising in vitro antimicrobial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . The specific substitution pattern on the triazole core, including the 3-chlorophenyl carbamate group in this molecule, is a critical area of investigation for optimizing biological activity and understanding structure-activity relationships (SAR). Furthermore, analogous heterocyclic systems containing triazole motifs are being explored in other therapeutic areas, such as cancer immunotherapy. For instance, similar scaffolds are under investigation as potent inhibitors of the haem enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of the immune response in the tumor microenvironment . The presence of the carbamate group also offers a versatile handle for further chemical modification, allowing researchers to fine-tune the compound's properties for specific experimental needs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-8-12(22-13-16-7-17-19(8)13)9(2)21-14(20)18-11-5-3-4-10(15)6-11/h3-7,9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEXJASVGJIFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C15H13ClN4O2S
  • Molecular Weight : 370.35 g/mol
  • CAS Number : 477859-61-3

The compound's biological activity is primarily attributed to its interaction with various cellular pathways involved in cancer progression. The thiazole and triazole moieties are known to exhibit significant anticancer activity through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds containing thiazole and triazole structures can inhibit the proliferation of several cancer cell lines, including renal cancer, leukemia, and breast cancer cells .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death. This has been evidenced in various studies where thiazole derivatives demonstrate increased apoptosis rates compared to standard treatments like cisplatin .
  • Antioxidant Activity : The presence of the thiazole ring contributes to antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives found that those similar to the compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines, indicating potent anticancer activity .
  • Structure-Activity Relationship (SAR) : Research has indicated that the presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds. For instance, a methyl group at position 4 significantly increases efficacy against cancer cells .
  • Comparative Analysis : In a comparative study involving multiple thiazole derivatives, those with N-phenylcarboxamide groups showed enhanced antiproliferative effects compared to their respective amides .

Biological Activity Summary Table

Activity TypeDescriptionReference
Anticancer ActivityInhibits proliferation in renal, leukemia, and breast cancers
Apoptosis InductionActivates intrinsic apoptosis pathways
Antioxidant PropertiesProtects normal cells from oxidative stress while targeting cancer cells
Structure-Activity RelationshipMethyl groups enhance cytotoxicity; N-phenylcarboxamide groups improve efficacy

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on the Aromatic Ring

  • 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-Dichlorophenyl)carbamate (CAS 477859-65-7) Structural Difference: The 3,4-dichlorophenyl group replaces the 3-chlorophenyl substituent. Predicted physical properties include a density of 1.59 g/cm³ and pKa of 11.76, suggesting moderate solubility in lipid-rich environments .
  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 3c)
    • Structural Difference : A 4-fluorophenyl group is directly attached to the thiazolo-triazole core.
    • Bioactivity : Exhibits selective anticonvulsant activity against maximal electroshock (MES)-induced seizures, highlighting the role of fluorine in enhancing CNS penetration .

Functional Group Variations

  • N-(R-phenyl)-(6-Oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides
    • Structural Difference : An acetamide group replaces the carbamate.
    • Bioactivity : These derivatives demonstrate anticancer activity, with halo-substituted phenyl rings (e.g., Cl, F) showing enhanced efficacy due to increased electrophilicity and DNA interaction .
  • Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) Structural Difference: A thiadiazole-carboxylate replaces the carbamate. Synthesis: Formed via cyclocondensation reactions, illustrating the versatility of triazole-thiol intermediates in generating diverse heterocycles .

Pharmacological Profile Comparison

Compound Class Key Substituent(s) Bioactivity Potency/Selectivity Reference
Carbamate derivatives 3-Chlorophenyl Unknown (predicted CNS) N/A
Carbamate derivatives 3,4-Dichlorophenyl Unknown (anticancer?) Higher logP (predicted)
Acetamide derivatives Halo-substituted phenyl Anticancer IC50: 2–10 µM (varies)
Fluorophenyl derivatives 4-Fluorophenyl Anticonvulsant ED50: 25 mg/kg (MES test)
Propoxyphenyl derivatives 4-Propoxyphenyl Dual anticonvulsant Active in MES and PTZ tests

Key Research Findings and Contradictions

  • Anticonvulsant vs. Anticancer Activity : While fluorophenyl derivatives (e.g., 3c) show CNS activity, acetamide derivatives with halogenated phenyl groups exhibit anticancer effects, suggesting substituent-dependent target specificity .
  • Synthetic Pathways : challenges earlier assumptions about product structures in cyclocondensation reactions, emphasizing the need for X-ray validation over relying solely on NMR data .

Q & A

Q. What synthetic routes are reported for analogous thiazolotriazole-carbamate derivatives?

  • Methodological Answer: Multi-step synthesis typically involves: (i) Cyclocondensation to form the thiazolotriazole core using thiourea or thioamides. (ii) Alkylation/esterification to introduce the ethyl-carbamate group. (iii) Coupling with 3-chlorophenyl isocyanate. Catalysts like K2_2CO3_3 in DMF or PEG-400 media improve yield (). Monitor intermediates via TLC and purify via recrystallization .

Q. How can lipophilicity and drug-likeness be predicted computationally?

  • Methodological Answer: Use SwissADME () to calculate LogP (lipophilicity), topological polar surface area (TPSA), and adherence to Lipinski’s Rule of Five. Compare results with clinically approved drugs (e.g., celecoxib LogP ~3.5) to assess bioavailability. Adjust substituents (e.g., methyl groups) to optimize properties .

Q. What safety precautions are required during synthesis?

  • Methodological Answer: Use fume hoods for volatile reagents (e.g., chlorophenyl isocyanates). Refer to GHS hazard codes (e.g., H302/H315 for toxicity; ). Implement waste protocols for halogenated byproducts. Conduct stability studies under varying pH/temperature to identify degradation risks .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying reaction conditions?

  • Methodological Answer: Perform Design of Experiments (DoE) to test variables:
  • Catalyst loading (e.g., K2_2CO3_3 at 1.2–2.0 eq).
  • Solvent polarity (DMF vs. PEG-400; ).
  • Temperature (70–100°C for cyclization steps).
    Use HPLC to quantify intermediates and optimize reaction time. High yields (>70%) are achievable with microwave-assisted synthesis in polar aprotic solvents .

Q. How to resolve contradictions in solubility data between experimental and computational predictions?

  • Methodological Answer: Discrepancies arise from polymorphic forms or aggregation. Validate SwissADME predictions () via shake-flask assays at physiological pH (1.2, 6.8, 7.4). Use DSC/TGA to identify crystalline vs. amorphous forms. Consider co-solvents (e.g., DMSO:water gradients) for in vitro testing .

Q. What strategies enhance metabolic stability in preclinical studies?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., Cl on phenyl) to reduce cytochrome P450-mediated oxidation. Conduct microsomal stability assays (rat/human liver microsomes) with LC-MS metabolite profiling. Compare half-life (t1/2_{1/2}) with lead compounds to prioritize derivatives .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer: Synthesize analogs with: (i) Varied substituents on the triazole ring (e.g., Br, CF3_3). (ii) Alternative aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl). Test against target enzymes (IC50_{50}) and correlate with electronic (Hammett σ) or steric (Taft) parameters. QSAR models (e.g., CoMFA) can predict activity cliffs .

Q. How to validate target engagement in cellular models?

  • Methodological Answer: Use fluorescent probes (e.g., FRET-based assays) or cellular thermal shift assays (CETSA) to confirm binding to the intended target (e.g., kinase or receptor). Combine with siRNA knockdown to establish mechanistic specificity. Dose-response curves should align with in vitro enzyme data .

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